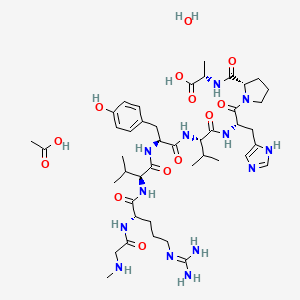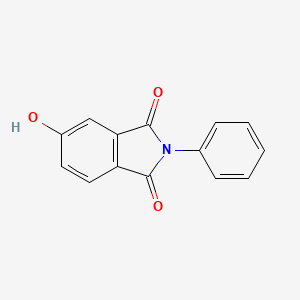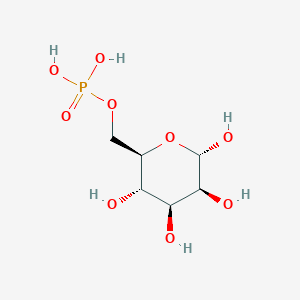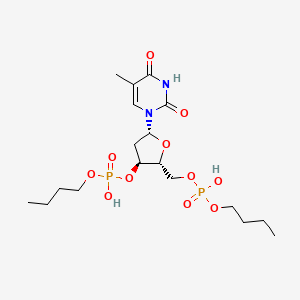
Bisphosphocin nu-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphosphocin Nu-3 is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of diabetic foot ulcers. It is a member of the nubiotics family and is known for its antimicrobial properties . The compound is currently under investigation in various clinical trials to evaluate its efficacy and safety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bisphosphocin Nu-3 involves the chemical modification of dialcoholic compounds. The process avoids the use of tetrazole and tertiary butyl hydroperoxide, making it a more environmentally friendly approach . The synthetic route typically includes the phosphorylation of thymidine derivatives, followed by esterification with butyl groups .
Industrial Production Methods: In industrial settings, this compound is produced in aqueous solutions. This formulation is particularly useful for clinical applications, such as topical treatments for diabetic foot ulcers . The production process is designed to ensure high purity and consistency, which are critical for pharmaceutical applications .
Analyse Chemischer Reaktionen
Reaktionstypen: Bisphosphocin Nu-3 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die an die Kernstruktur gebundenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen sind häufig, bei denen verschiedene funktionelle Gruppen vorhandene am Molekül ersetzen können.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene phosphorylierte und veresterte Derivate von Thymidin .
Wissenschaftliche Forschungsanwendungen
Bisphosphocin Nu-3 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Phosphorylierungs- und Veresterungsreaktionen verwendet.
Medizin: Hauptsächlich erforscht wegen seines Potenzials bei der Behandlung von diabetischen Fußgeschwüren und Verbrennungswunden
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe und Wundversorgungsprodukte.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bakteriellen Zellmembranen. Die Verbindung wirkt als Zellmembranstrukturmodulator, stört die Integrität der bakteriellen Membranen und führt zum Zelltod . Darüber hinaus wurde gezeigt, dass es die DNA-Synthese in Bakterien stört, was seine antimikrobielle Wirksamkeit weiter erhöht .
Ähnliche Verbindungen:
- Bisphosphocin Nu-2
- Bisphosphocin Nu-4
- Bisphosphocin Nu-5
Vergleich: this compound zeichnet sich durch sein günstiges toxikologisches Profil und seine Wirksamkeit bei der Behandlung von Infektionen aus. Während andere Nubiotika wie Bisphosphocin Nu-2, Nu-4 und Nu-5 Wirksamkeit bei der Behandlung von Verbrennungswunden gezeigt haben, hat this compound ein breiteres Anwendungsspektrum gezeigt, einschließlich diabetischer Fußgeschwüre . Sein einzigartiger Wirkmechanismus und seine minimale Toxizität machen es zu einem vielversprechenden Kandidaten für die weitere Entwicklung .
Wirkmechanismus
The mechanism of action of Bisphosphocin Nu-3 involves its interaction with bacterial cell membranes. The compound acts as a cell membrane structure modulator, disrupting the integrity of bacterial membranes and leading to cell death . Additionally, it has been shown to interfere with DNA synthesis in bacteria, further enhancing its antimicrobial efficacy .
Vergleich Mit ähnlichen Verbindungen
- Bisphosphocin Nu-2
- Bisphosphocin Nu-4
- Bisphosphocin Nu-5
Comparison: Bisphosphocin Nu-3 stands out due to its favorable toxicological profile and efficacy in treating infections. While other nubiotics like Bisphosphocin Nu-2, Nu-4, and Nu-5 have shown efficacy in treating burn wound infections, this compound has demonstrated a broader range of applications, including diabetic foot ulcers . Its unique mechanism of action and minimal toxicity make it a promising candidate for further development .
Eigenschaften
CAS-Nummer |
403717-06-6 |
|---|---|
Molekularformel |
C18H32N2O11P2 |
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-[butoxy(hydroxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butyl hydrogen phosphate |
InChI |
InChI=1S/C18H32N2O11P2/c1-4-6-8-27-32(23,24)29-12-15-14(31-33(25,26)28-9-7-5-2)10-16(30-15)20-11-13(3)17(21)19-18(20)22/h11,14-16H,4-10,12H2,1-3H3,(H,23,24)(H,25,26)(H,19,21,22)/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
ZXQBUNYVGNOEBQ-ARFHVFGLSA-N |
Isomerische SMILES |
CCCCOP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OP(=O)(O)OCCCC |
Kanonische SMILES |
CCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OP(=O)(O)OCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)
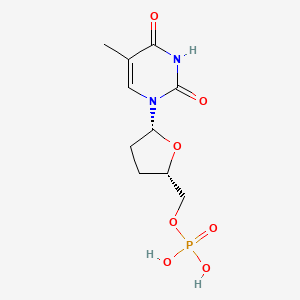

![(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)
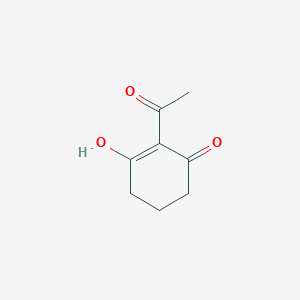
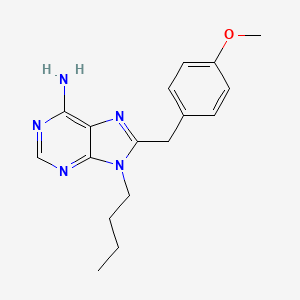

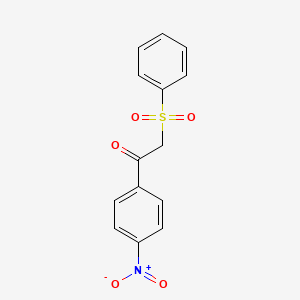

![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)
